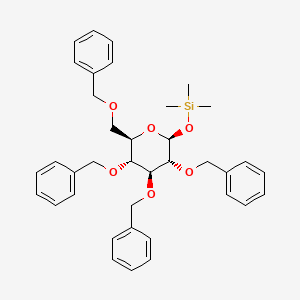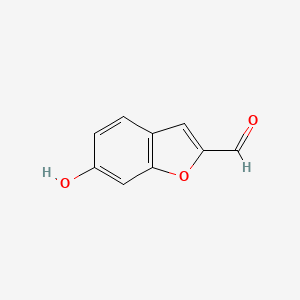
6-Hydroxybenzofuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxybenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 2nd position on the benzofuran ring. It is known for its significant biological activities and is a key intermediate in the synthesis of various pharmaceuticals and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-2-carbaldehyde can be achieved through several methods:
Reduction of Protected 6-Hydroxy-[2H]-benzofuran-3-one: This method involves the reduction of a protected form of the compound, followed by deprotection to yield the desired product.
Cyclocondensation of 2-(2,4-Dihydroxyphenyl)-1-nitroethane: This route involves a Nef reaction, which is a nitroalkane oxidation reaction, to form the benzofuran ring.
Decarboxylation of 6-Hydroxybenzofuran-2-carboxylic Acid: This method involves the thermal decarboxylation of the carboxylic acid derivative.
Demethylation of 6-Methoxybenzofuran: This method involves the demethylation of the methoxy derivative using sodium 1-dodecanethiolate.
Industrial Production Methods: The industrial production of this compound typically involves scalable and environmentally benign processes. One such method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization in acetic anhydride, and demethylation with sodium 1-dodecanethiolate .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxybenzofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxybenzofuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic reactions, which can modulate biological activities. The compound can inhibit enzymes, interact with DNA, and affect cellular signaling pathways, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
6-Methoxybenzofuran: Similar in structure but with a methoxy group instead of a hydroxyl group.
6-Hydroxybenzofuran: Lacks the aldehyde group at the 2nd position.
2-Hydroxybenzofuran: Hydroxyl group at the 2nd position instead of the 6th position.
Uniqueness: 6-Hydroxybenzofuran-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H6O3 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
6-hydroxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-5,11H |
Clave InChI |
SQVDUQDBKOAAFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
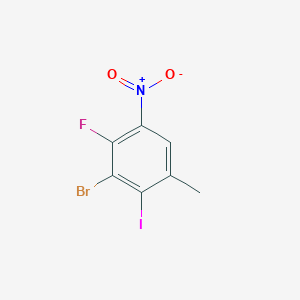
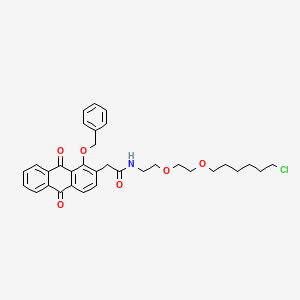

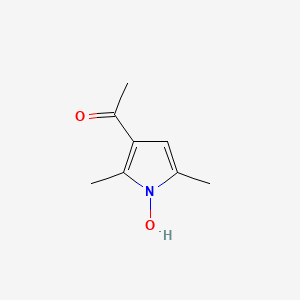
![2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole](/img/structure/B12853738.png)


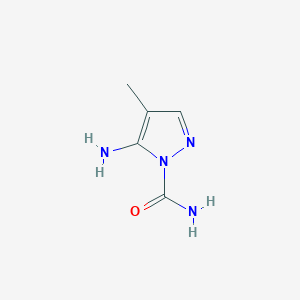
![[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate](/img/structure/B12853757.png)
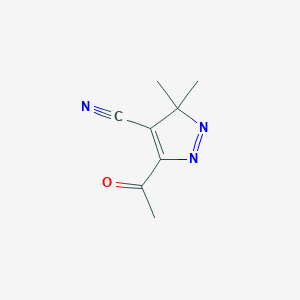
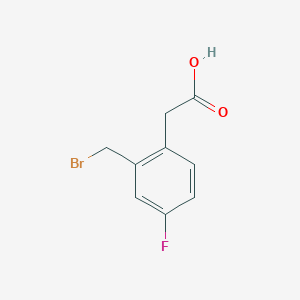
![2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853768.png)
